Chanoclavine is classified as an ergot alkaloid, a group of compounds derived from the fungus Claviceps purpurea, which infects cereal grains. It serves as a precursor in the biosynthetic pathway leading to various ergot alkaloids, including ergometrine and lysergic acid diethylamide (LSD) . Chanoclavine-I is the most studied form, and its derivatives are known for their pharmacological properties, including vasoconstriction and neuroactivity.
The synthesis of chanoclavine can be approached through both biological and chemical methods:
Chanoclavine-I has a complex molecular structure characterized by a tetracyclic framework typical of ergot alkaloids. Its molecular formula is with a molecular weight of approximately 255.36 g/mol. The structure includes multiple chiral centers and is known to exhibit stereochemical diversity, which is crucial for its biological activity . Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to elucidate its structure and confirm its identity in synthetic and natural samples.
Chanoclavine participates in several chemical reactions that are pivotal for its conversion into other bioactive compounds:
The mechanism by which chanoclavine exerts its effects primarily involves interaction with serotonin receptors and adrenergic receptors. This interaction can lead to vasoconstriction and modulation of neurotransmitter release, contributing to its pharmacological effects. Studies suggest that specific structural features of chanoclavine are responsible for its receptor binding affinity and subsequent biological activity .
Chanoclavine exhibits several notable physical and chemical properties:
Chanoclavine has several scientific applications:
Chanoclavine (C₁₆H₂₀N₂O; molecular weight 256.34 g/mol) belongs to the clavine subclass of ergot alkaloids, characterized by a tricyclic 6,7-secoergoline core [1] [7]. Key structural attributes include:
Table 1: Fundamental Chemical Descriptors of Chanoclavine
Property | Value |
---|---|
IUPAC Name | (2E)-2-Methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
CAS Registry Number | 2390-99-0 |
Molecular Formula | C₁₆H₂₀N₂O |
Monoisotopic Mass | 256.1576 Da |
XLogP3 | 1.8 (estimated) |
Hydrogen Bond Donors | 3 (2x -NH-, 1x -OH) |
Hydrogen Bond Acceptors | 3 (N, N, O) |
The planar structure and stereochemistry were conclusively established in the 1960s via X-ray crystallography and synthetic studies, confirming the trans ring fusion and C5-C10 double bond geometry [1] [9].
Chanoclavine occupies a pivotal node in ergot alkaloid biosynthesis, serving as the last common intermediate before pathway diversification into clavines (e.g., agroclavine), ergoamides (e.g., ergine), and ergopeptines (e.g., ergotamine) [2] [5]. Its formation and subsequent transformations involve highly specialized enzymatic machinery:
The pathway initiates with L-tryptophan and dimethylallyl pyrophosphate (DMAPP):
Chanoclavine undergoes sequential oxidation to drive ergoline scaffold maturation:
Table 2: Key Enzymes and Intermediates in Chanoclavine Metabolism
Enzyme | Class | Reaction Catalyzed | Product |
---|---|---|---|
EasC | Atypical haem catalase | O₂⁻•-mediated cyclization of Me-DMAT | Chanoclavine-I |
EasE | Flavin oxidoreductase | Supports EasC in decarboxylative cyclization | Chanoclavine-I |
EasDaf | SDR dehydrogenase | NAD⁺-dependent oxidation of chanoclavine-I | Chanoclavine-I aldehyde |
EasDaf | SDR dehydrogenase | NAD⁺-dependent oxidation of aldehyde | Chanoclavine-I acid |
The efficient channeling of chanoclavine-I is critical for flux through the ergot alkaloid pathway. Heterologous co-expression of easE and easC in Saccharomyces cerevisiae suffices for de novo chanoclavine-I production, confirming their minimal sufficiency for this biosynthetic step [5].
The investigation of chanoclavine spans over eight decades, marked by incremental biochemical and genetic insights:
Isolation and Structural Elucidation (1950s-1960s): Chanoclavine was first isolated from Claviceps purpurea sclerotia and morning glory seeds (Ipomoea violacea). Initial structural proposals were resolved in 1964 when Stauffacher and Tscherter differentiated chanoclavine-I (later confirmed as (4R,5R)-isomer) from chanoclavine-II ((4R,5S)-isomer) using chromatography and nuclear magnetic resonance (NMR) spectroscopy [1] [9]. Albert Hofmann’s pioneering studies on ergot alkaloids in the 1960s noted chanoclavine’s presence in hallucinogenic seeds but clarified its lack of psychoactive properties [1].
Early Pharmacological Studies (1980s): Mouse receptor-binding assays in 1987 revealed weak dopamine D₂ receptor stimulation by chanoclavine analogs, though significantly lower than clinical ergolines like bromocriptine. This hinted at its structural specificity for receptor engagement [1].
Genetic and Enzymatic Milestones (2000s–Present):
Table 3: Historical Timeline of Key Chanoclavine Research Advances
Period | Key Advancement | Significance |
---|---|---|
1950s-1960s | Initial isolation from Claviceps and Ipomoea | Identification as a ubiquitous ergot alkaloid |
1964 | Stereochemical differentiation of isomers | Established chanoclavine-I as the biosynthetic form |
1987 | Dopamine receptor binding assays | Demonstrated weak D₂ agonism, no psychedelic effects |
2009-2014 | easE/easC gene deletions & yeast reconstitution | Confirmed enzymatic sufficiency for biosynthesis |
2025 | Cryo-EM structure of EasC | Revealed superoxide shuttle mechanism |
Contemporary research leverages these insights for metabolic engineering, aiming to overproduce chanoclavine-derived therapeutics in heterologous hosts [2] [5].
Appendix: Ergot Alkaloids Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7